cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride
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Overview
Description
3-chloro-N'-hydroxypyrazine-2-carboximidamide
Synthesis Analysis
While specific synthesis details for "3-chloro-N'-hydroxypyrazine-2-carboximidamide" are not directly available, related compounds such as pyrazolo[1,5-a]pyrimidines and aminopyrazines have been synthesized through methods involving chlorination and aminisation from related pyrimidine derivatives, suggesting possible analogous pathways for the synthesis of "3-chloro-N'-hydroxypyrazine-2-carboximidamide" (Lu Jiu-fu et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds indicates potential for forming stable crystal structures with moderate activity, which could provide insights into the molecular arrangement and stability of "3-chloro-N'-hydroxypyrazine-2-carboximidamide" (Lu Jiu-fu et al., 2015).
Chemical Reactions and Properties
Reactivity studies on aminopyrazine derivatives reveal photochemical properties and reactions, such as isomerization under UV irradiation, which could inform on the chemical reactivity and photo-stability of "3-chloro-N'-hydroxypyrazine-2-carboximidamide" (M. Pagacz-Kostrzewa et al., 2021).
Physical and Chemical Properties Analysis
The physical and chemical properties of closely related compounds, including solubility, crystal structure, and thermal stability, offer valuable insights into the behavior of "3-chloro-N'-hydroxypyrazine-2-carboximidamide" in different environments (R. Tayebee et al., 2008).
cis-2-Aminomethyl-1-methyl-cyclohexanol Hydrochloride
Synthesis Analysis
The synthesis of cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride involves stereoselective processes, demonstrating the significance of cis/trans isomerism in dictating the route and efficiency of synthesis (T. Govindaraju et al., 2003).
Molecular Structure Analysis
Crystal structure analysis of related cyclohexanol derivatives highlights the importance of stereochemistry in determining molecular properties and potential applications, providing a framework for understanding the structure of cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride (F. Gallou et al., 2010).
Chemical Reactions and Properties
Research on cyclohexanedicarboxylate derivatives, similar in structural motif to cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride, reveals complex reactivity and formation of diverse supramolecular architectures, suggesting rich chemistry for further exploration (P. Thuéry & J. Harrowfield, 2017).
Physical and Chemical Properties Analysis
The synthesis and characterization of related cyclohexanol derivatives underline the role of isomerism in affecting physical and chemical properties, including solubility and thermal stability, which are critical for the development of pharmaceutical intermediates (Li Jia-jun, 2012).
Scientific Research Applications
Catalytic Oxidation Processes
Recent Advances on Controllable and Selective Catalytic Oxidation of Cyclohexene : This study highlights the importance of controllable oxidation reactions for cyclohexene, leading to a variety of industrially significant products. These findings suggest potential applications for related compounds in catalytic processes, hinting at how cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride might be used in synthetic chemistry or industrial applications to produce specific chemical products with high selectivity and under controlled conditions (Cao et al., 2018).
Pharmaceutical Applications
Pharmacological Mechanisms of Tramadol : Though not directly mentioning cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride, the research into tramadol's mechanisms of action, including its inhibition of monoamine reuptake and interaction with various receptors, could provide a framework for studying the pharmacological applications of similar compounds. This suggests that cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride could be explored for its potential therapeutic benefits, especially in areas like pain management or neurological conditions (Mimami, 2005).
Material Science and Chemical Detection
The Scientific Foundation and Efficacy of Canines as Chemical Detectors for Explosives : Research on the chemistry and pharmacology of novel synthetic opioid receptor agonists, including studies on cyclohexanols developed in the 1970s and 1980s, could provide insights into the utility of cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride in material science, particularly in developing new materials or in the detection of substances. The detailed understanding of the chemical properties of similar compounds could aid in designing more effective chemical sensors or in the development of materials with specific chemical affinities (Furton & Myers, 2001).
Safety And Hazards
“Cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation2. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area2. In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water2.
Future Directions
Please note that this information is based on the available web search results and may not be comprehensive or up-to-date. For more detailed information, please refer to relevant scientific literature and safety data sheets.
properties
IUPAC Name |
(1S,2S)-2-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(10)5-3-2-4-7(8)6-9;/h7,10H,2-6,9H2,1H3;1H/t7-,8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCAQDFHSSUSTM-WSZWBAFRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1CN)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCC[C@H]1CN)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride |
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